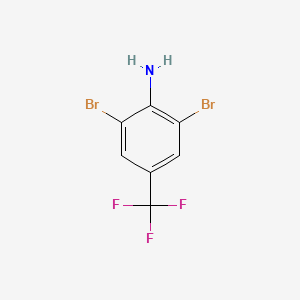

2,6-Dibromo-4-(trifluoromethyl)aniline

Descripción

General Context of Halogenated Anilines in Contemporary Chemical Research

Halogenated anilines are aromatic amines that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. These compounds are of paramount importance in modern chemical research and industry. nih.gov They serve as highly versatile synthetic intermediates, primarily because the halogen and amino groups provide reactive sites for a wide array of chemical transformations. nih.gov Aryl halides are critical building blocks for forming new carbon-carbon bonds through widely used cross-coupling reactions. google.com

The presence of halogens on the aniline (B41778) ring significantly influences the molecule's electronic properties and reactivity. This makes halogenated anilines essential precursors in the synthesis of a broad spectrum of value-added products, including pharmaceuticals, agrochemicals (such as pesticides and herbicides), pigments, and dyes. nih.gov Aniline-related structures are common motifs in many anthropogenic chemicals, and their halogenated derivatives are frequently employed to fine-tune the biological activity and physical properties of the target molecules. chemimpex.com

Unique Contributions of Trifluoromethyl and Bromo Substituents to Molecular Design

The specific properties of 2,6-Dibromo-4-(trifluoromethyl)aniline are largely dictated by its three substituents on the aniline core: two bromo atoms and a trifluoromethyl group. Each imparts distinct and valuable characteristics that are highly sought after in molecular design, particularly in medicinal chemistry and agrochemical development.

The trifluoromethyl group (-CF₃) is a small but powerful functional group known for its strong electron-withdrawing nature and high metabolic stability. vwr.comcymitquimica.com The carbon-fluorine bond is exceptionally strong, which helps protect the group from being broken down by metabolic processes in the body or the environment. vwr.com This enhances the half-life of drug candidates or the persistence of pesticides. vwr.com Furthermore, the -CF₃ group significantly increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which can improve its ability to cross biological membranes. vwr.com It is often used to adjust the electronic properties of a molecule or to replace a reactive methyl group to prevent metabolic oxidation. innospk.com The incorporation of a trifluoromethyl group is a well-established strategy for enhancing the biological activity and stability of pharmaceuticals and pesticides. vwr.comchemicalbook.com

The bromo substituent (-Br) also plays a crucial role. As a halogen, it is an electron-withdrawing group that can influence the reactivity of the aromatic ring. chemicalbook.com More importantly, the carbon-bromine bond serves as a versatile reactive handle in organic synthesis. chemicalbook.com Bromo groups are excellent leaving groups in nucleophilic substitution reactions and are key participants in a variety of powerful metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings). google.comchemicalbook.com This allows chemists to readily form new bonds and build more complex molecular architectures. The presence of two bromo atoms in the 2 and 6 positions of the aniline ring provides two distinct points for such synthetic modifications.

| Substituent | Key Properties | Impact on Molecular Design |

|---|---|---|

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing, high lipophilicity, high metabolic stability. vwr.com | Enhances biological membrane permeability, improves pharmacokinetic profiles, increases binding affinity to biological targets, blocks metabolic oxidation. vwr.cominnospk.com |

| Bromo (-Br) | Good leaving group, enables cross-coupling reactions, electron-withdrawing. chemicalbook.com | Provides a reactive site for introducing new functional groups and building molecular complexity. google.comchemicalbook.com |

Overview of this compound as a Key Intermediate in Advanced Synthesis

This compound (CAS Number: 72678-19-4) is a specialized chemical compound that combines the unique features of its substituents, making it a valuable intermediate in advanced organic synthesis. Its structural arrangement—an amino group for further derivatization, two bromo atoms for cross-coupling reactions, and a trifluoromethyl group to impart desirable physicochemical properties—makes it a highly strategic building block.

Research findings indicate that this compound is utilized in specific organic reactions. Notably, it has been employed in enantio- and diastereoselective addition reactions, highlighting its role in the precise construction of complex, three-dimensional molecular structures that are often required for biologically active compounds.

While detailed synthetic pathways for many proprietary agrochemicals and pharmaceuticals are not always public, the structure of this compound makes it an ideal precursor for molecules where a 2,6-disubstituted-4-(trifluoromethyl)phenyl moiety is desired. Its utility is underscored by its role as a building block for creating more complex molecules for the pharmaceutical and agrochemical industries. chemicalbook.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 72678-19-4 | cymitquimica.com |

| Molecular Formula | C₇H₄Br₂F₃N | cymitquimica.com |

| Molecular Weight | 318.93 g/mol | cymitquimica.com |

| Appearance | White crystals or crystalline powder | chemicalbook.com |

| Melting Point | 34-41°C | cymitquimica.comchemicalbook.com |

| Boiling Point | 64-65°C at 0.1 mmHg | cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSMEHXBOXHXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222988 | |

| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-19-4 | |

| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dibromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dibromo 4 Trifluoromethyl Aniline

Direct Halogenation Approaches to Substituted Anilines

Direct halogenation stands as the most straightforward and widely employed method for introducing bromine atoms onto the aniline (B41778) ring. The high electron density of the aromatic ring, significantly enhanced by the amino group, makes it highly susceptible to electrophilic attack. Consequently, electrophilic bromination protocols are the most common. However, radical and oxidative methods also present alternative, and in some cases, more environmentally sound strategies.

Electrophilic Bromination Protocols

Electrophilic aromatic substitution is the quintessential mechanism for the bromination of anilines. The reaction involves the attack of an electrophilic bromine species on the electron-rich aromatic ring. The starting material, 4-(trifluoromethyl)aniline, possesses a powerful activating group (-NH₂) and a deactivating group (-CF₃). The -NH₂ group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the -CF₃ group, bromination is directed to the two ortho positions (positions 2 and 6), leading to the desired product.

The choice of brominating agent and reaction conditions is critical to achieving high yields and purity of 2,6-dibromo-4-(trifluoromethyl)aniline.

Molecular Bromine (Br₂): Traditionally, molecular bromine is a common brominating agent. The reaction is often carried out in a suitable solvent, such as acetic acid, methylene (B1212753) chloride, or chloroform. google.com While effective, molecular bromine is a hazardous and corrosive substance, posing significant handling and environmental challenges, which has spurred the development of alternative methods. google.com The reaction typically proceeds readily at or below room temperature due to the high activation of the aniline ring.

N-Bromosuccinimide (NBS): A milder and more selective alternative to molecular bromine is N-Bromosuccinimide (NBS). cambridgescholars.com It is a solid, making it easier and safer to handle. NBS is particularly useful for regioselective monobromination of reactive aromatic compounds, though in the case of highly activated anilines, controlling the reaction to prevent polybromination can still be a challenge. The reaction is typically performed in polar solvents like acetonitrile (B52724) or acetone. google.comlookchem.com

A comparative overview of common electrophilic bromination reagents is presented in the table below.

| Reagent | Typical Solvents | Key Advantages | Key Disadvantages |

| **Molecular Bromine (Br₂) ** | Acetic Acid, Dichloromethane | High reactivity, low cost | Hazardous, corrosive, generates HBr byproduct |

| N-Bromosuccinimide (NBS) | Acetonitrile, Acetone, THF | Safer handling (solid), higher selectivity | Higher cost, can brominate some solvents |

For 4-(trifluoromethyl)aniline, the regioselectivity is strongly dictated by the existing substituents. The amino group is a powerful ortho-, para-director, while the trifluoromethyl group is a meta-director. Their combined influence strongly favors the substitution at the positions ortho to the amino group and meta to the trifluoromethyl group, which are the 2 and 6 positions.

The strong activating nature of the amino group ensures that the reaction proceeds to the dibrominated product without significant formation of the monobrominated intermediate, provided sufficient brominating agent is used. Studies on meta-substituted anilines have shown that the polarity of the solvent can influence the isomer distribution in some cases, but for substrates like 4-(trifluoromethyl)aniline, the directing effects are so pronounced that high regioselectivity for the 2,6-disubstituted product is generally achieved. lookchem.com The primary challenge is often not regioselectivity but preventing over-bromination or side reactions due to the high reactivity of the substrate.

Radical Bromination Strategies

While electrophilic substitution is the dominant pathway for the bromination of the aromatic nucleus of anilines, it is important to address radical bromination as a potential, albeit unconventional, strategy.

Free radical bromination typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. byjus.com This mechanism is not favored for the substitution on the aromatic ring itself but is highly effective for the substitution of hydrogen atoms on benzylic or allylic carbons. masterorganicchemistry.comchemistrysteps.com

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) or a reagent like NBS, usually initiated by UV light or heat, to form bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the substrate to form HBr and a substrate radical. This radical then reacts with a Br₂ molecule to form the brominated product and a new bromine radical, which continues the chain. byjus.com

Termination: The reaction ceases when radicals combine with each other. byjus.com

In the context of 4-(trifluoromethyl)aniline, there are no benzylic or allylic hydrogens. The C-H bonds of the aromatic ring are significantly stronger than benzylic C-H bonds, and the formation of an aryl radical by hydrogen abstraction is energetically unfavorable compared to the electrophilic pathway. The electron-rich π-system of the aniline ring readily reacts with electrophiles, making the electrophilic substitution mechanism kinetically and thermodynamically superior. Therefore, radical bromination is not a viable strategy for the direct synthesis of this compound from 4-(trifluoromethyl)aniline. byjus.comquora.com

Environmentally Benign Oxidative Bromination Systems

In response to the hazards associated with using molecular bromine, greener oxidative bromination methods have been developed. These systems generate the electrophilic bromine species in situ from a more benign bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), using an oxidant. researchgate.net

This approach offers significant advantages in terms of safety, handling, and atom economy. google.com Hydrogen peroxide (H₂O₂) is a commonly used oxidant in these systems because its only byproduct is water, making the process environmentally friendly. researchgate.netccspublishing.org.cn

A typical reaction involves treating the aniline substrate with a bromide salt (e.g., NaBr) and an oxidant (e.g., H₂O₂) in an acidic aqueous medium. researchgate.netepa.gov The acid protonates H₂O₂ and facilitates the oxidation of the bromide ion (Br⁻) to an electrophilic bromine species (Br⁺), which then brominates the aromatic ring.

Patented procedures for analogous compounds, such as 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295), detail the use of sodium bromide and hydrogen peroxide, achieving high yields and purity (over 99%). google.comchemicalbook.com Another patent describes a similar system using a metal bromide and hydrogen peroxide under the catalysis of ammonium (B1175870) molybdate (B1676688). google.com These oxidative methods represent a significant advancement, providing safer, more sustainable, and industrially scalable routes for the synthesis of brominated anilines.

The table below summarizes representative conditions for oxidative bromination.

| Bromide Source | Oxidant | Catalyst / Medium | Yield | Purity | Reference |

| Sodium Bromide (NaBr) | Hydrogen Peroxide (H₂O₂) | Aqueous, 30°C+ | 99.2% | 99.6% | chemicalbook.com |

| Bromine / H₂O₂ | Water, 20°C | Inert grinding media | 99.1% | 99.4% | google.com |

| Metal Bromide (NaBr/KBr) | Hydrogen Peroxide (H₂O₂) | Ammonium Molybdate | High | High | google.com |

| Potassium Bromide (KBr) | ZnAl-BrO₃⁻-LDHs | Acetic Acid / Water | High | High | ccspublishing.org.cn |

These environmentally benign systems avoid the direct use of hazardous liquid bromine and often allow for simpler work-up procedures, making them highly attractive for industrial applications. ccspublishing.org.cn

Multistep Synthetic Routes via Precursors

While direct bromination is often the most straightforward approach, multistep syntheses via various precursors offer alternative pathways to this compound and related structures.

The synthesis of this compound is a direct functionalization of its parent precursor, 4-(trifluoromethyl)aniline. The outcome of the electrophilic aromatic substitution is dictated by the electronic properties of the substituents already on the aromatic ring. wikipedia.org

Amino Group (-NH₂): This group is a strong activator and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). ijrar.org This donation increases the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles like Br⁺.

Trifluoromethyl Group (-CF₃): This group is a strong deactivator and a meta-director. Its electron-withdrawing nature is primarily due to the strong inductive effect (-I) of the three fluorine atoms. wikipedia.org

In the bromination of 4-(trifluoromethyl)aniline, the powerful activating and directing effect of the amino group dominates. It directs the incoming bromine atoms to the two vacant ortho positions (C2 and C6), resulting in the highly regioselective formation of the 2,6-dibromo derivative. ijrar.orgunizin.org

An alternative, though generally more complex, synthetic strategy involves the modification of other polyhalogenated anilines. This could hypothetically involve introducing the trifluoromethyl group onto a pre-existing dibromoaniline core. For instance, one could envision a pathway starting from 2,6-dibromo-4-iodoaniline, where the iodine atom is substituted with a trifluoromethyl group. Such transformations, often involving organometallic intermediates and specialized trifluoromethylating agents, are known but can be challenging and may require harsh reaction conditions. nih.gov Another theoretical route could begin with 3,5-dibromonitrobenzene, followed by reduction to the aniline, and subsequent introduction of the trifluoromethyl group. However, these multi-step and often lower-yielding routes are less common compared to the direct bromination of the readily available 4-(trifluoromethyl)aniline.

The corresponding hydrazine (B178648) derivative is an important compound that can be prepared from this compound. The most common and established method for converting an aniline to a phenylhydrazine (B124118) is through a two-step sequence involving diazotization followed by reduction.

Diazotization: this compound is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0–5 °C). This reaction converts the primary amino group into a diazonium salt intermediate (2,6-dibromo-4-(trifluoromethyl)benzene diazonium chloride).

Reduction: The resulting diazonium salt is then reduced to form the phenylhydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl or an aqueous solution of sodium sulfite (B76179) (Na₂SO₃). The reduction of the diazonium salt yields the final product, 2,6-dibromo-4-(trifluoromethyl)phenyl hydrazine.

Chemical Reactivity and Transformation Pathways of 2,6 Dibromo 4 Trifluoromethyl Aniline

Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction class for aniline (B41778) and its derivatives. The amino group is a potent activating group, significantly increasing the electron density of the aromatic ring at the ortho and para positions through resonance effects. byjus.com This strong activation facilitates reactions with electrophiles. byjus.com

However, in the case of 2,6-dibromo-4-(trifluoromethyl)aniline, the positions most activated by the amino group (positions 2, 4, and 6) are already substituted. The two ortho positions are occupied by bromine atoms, and the para position contains a trifluoromethyl group. Consequently, further electrophilic substitution on the aromatic ring is sterically hindered and electronically disfavored. The bromine atoms and the trifluoromethyl group are electron-withdrawing, which deactivates the ring toward electrophilic attack, counteracting the activating effect of the amino group. wku.edu Therefore, electrophilic substitution is not a common reactive pathway for this specific molecule, which is itself often synthesized via an electrophilic bromination of 4-(trifluoromethyl)aniline. google.com

Nucleophilic aromatic substitution (SNAr) reactions occur on aromatic rings that are electron-deficient, typically due to the presence of strong electron-withdrawing groups. nih.gov The structure of this compound, featuring two bromine atoms and a trifluoromethyl group, renders the aniline ring susceptible to nucleophilic attack. These electron-withdrawing substituents stabilize the negatively charged intermediate (Meisenheimer complex) that is characteristic of the SNAr mechanism. nih.gov

In this compound, the bromine atoms at the 2- and 6-positions serve as potential leaving groups. The reactivity of these ortho-bromo atoms is enhanced by the collective electron-withdrawing effects of the halogens and the CF3 group, which activate the ring for nucleophilic attack. Reactions with various nucleophiles, such as amines or thiols, can lead to the displacement of one or both bromine atoms, providing a pathway to highly substituted aniline derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-Amino-6-bromo-4-(trifluoromethyl)aniline | High temperature, pressure |

| Sodium methoxide (B1231860) (NaOCH₃) | 2-Bromo-6-methoxy-4-(trifluoromethyl)aniline | Polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium thiophenoxide (NaSPh) | 2-Bromo-6-(phenylthio)-4-(trifluoromethyl)aniline | Moderate temperature, polar solvent |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-heteroatom bond formation and are a primary avenue for the functionalization of this compound. eie.grmdpi.comresearchgate.net The two carbon-bromine bonds in the molecule are excellent synthetic handles for these transformations, allowing for the introduction of a wide variety of substituents.

Palladium-catalyzed reactions are the most common and versatile methods for forging new carbon-carbon bonds from aryl halides. libretexts.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely employed to modify molecules like this compound. researchgate.net These reactions typically involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or boronic ester. nih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents. nih.gov For this compound, Suzuki-Miyaura coupling provides a direct route to biaryl and styrenyl derivatives, which are common motifs in pharmaceuticals and materials science. Both bromine atoms can be substituted, allowing for the synthesis of either mono- or di-arylated/vinylated products depending on the reaction stoichiometry and conditions.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Product (assuming disubstitution) | Typical Catalyst/Ligand System | Typical Base |

|---|---|---|---|

| Phenylboronic acid | 2,6-Diphenyl-4-(trifluoromethyl)aniline | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |

| 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-(trifluoromethyl)aniline | PdCl₂(dppf) | K₃PO₄ |

| Vinylboronic acid pinacol (B44631) ester | 2,6-Divinyl-4-(trifluoromethyl)aniline | Pd₂(dba)₃/XPhos | K₂CO₃ |

| 2-Thienylboronic acid | 2,6-Di(thiophen-2-yl)-4-(trifluoromethyl)aniline | Pd(PPh₃)₄ | Na₂CO₃ |

A significant challenge in the functionalization of polyhalogenated compounds with identical halogens, such as this compound, is achieving site-selectivity. nih.gov Since the electronic and steric environments of the two bromine atoms are identical, controlling the reaction to favor mono-substitution over di-substitution requires careful manipulation of reaction parameters.

Several strategies can be employed to achieve selective mono-arylation:

Stoichiometry Control: Using a limited amount of the boronic acid reagent (e.g., 0.9-1.1 equivalents) can statistically favor the formation of the mono-coupled product.

Catalyst and Ligand Choice: The steric bulk and electronic properties of the phosphine (B1218219) ligand on the palladium catalyst can influence selectivity. Bulky ligands can hinder the second coupling event after the first has occurred, thereby increasing the yield of the mono-substituted product.

Reaction Conditions: Lower reaction temperatures and shorter reaction times generally favor the mono-coupled product, as the second coupling reaction is typically slower than the first.

This controlled approach allows for the stepwise, selective introduction of different aryl or vinyl groups, leading to the synthesis of unsymmetrical 2,6-disubstituted aniline derivatives, which would be difficult to prepare otherwise. lookchem.com

Table 3: Controlling Site-Selectivity in Suzuki-Miyaura Coupling

| Objective | Equivalents of Boronic Acid | Typical Conditions | Expected Major Product |

|---|---|---|---|

| Mono-arylation | 1.0 | Lower temperature, shorter reaction time | 2-Aryl-6-bromo-4-(trifluoromethyl)aniline |

| Di-arylation | >2.2 | Higher temperature, longer reaction time | 2,6-Diaryl-4-(trifluoromethyl)aniline |

Palladium-Catalyzed C-C Cross-Couplings

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Vinyl Linkages

Ligand Design for Enhanced Selectivity and Efficiency

The success of palladium-catalyzed cross-coupling reactions with sterically hindered and electron-deficient substrates like this compound is highly dependent on the choice of ligand. The ligand stabilizes the palladium center, facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influences both reactivity and selectivity.

For challenging substrates, bulky and electron-rich phosphine ligands are often required. These ligands promote the formation of monoligated, highly reactive Pd(0) species, which are necessary to activate the sterically encumbered C-Br bonds. The steric bulk also facilitates the final reductive elimination step. Examples of such ligands that have proven effective in couplings of other hindered aryl bromides include biarylphosphines (e.g., XPhos, SPhos) and ferrocenylphosphines. wikipedia.orgnih.gov Similarly, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands due to their strong σ-donating ability, which can enhance the efficiency of catalysts for difficult couplings. nih.gov The design of these ligands is crucial to overcome the inherent low reactivity of the substrate and to control selectivity, for instance, in achieving mono- versus di-substitution.

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed method for coupling aryl halides with alkenes, represents a potential pathway for the vinylation of this compound. wikipedia.org This reaction typically involves a Pd(0) catalyst, a base, and an alkene to form a substituted alkene, creating a new carbon-carbon bond at the position of the bromine atom. wikipedia.orgmdpi.com

Given the two C-Br bonds, the reaction could theoretically yield mono- or di-vinylated products. However, the significant steric hindrance at the ortho positions would likely make the second coupling more challenging than the first, potentially allowing for selective mono-vinylation under controlled conditions. The choice of catalyst, ligand, base, and reaction temperature would be critical in managing the reaction's outcome. Research on the Heck coupling of polybrominated aromatic compounds has shown that selective transformations are feasible, though often require specific catalytic systems to achieve high yields. researchgate.net

Sonogashira Coupling with Alkynes (e.g., Ethynylbenzene)

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction could be applied to this compound to introduce one or two ethynylbenzene moieties, forming C(sp²)-C(sp) bonds.

The reaction mechanism involves separate but synergistic catalytic cycles for palladium and copper. researchgate.net For a di-bromo substrate like this compound, controlling the stoichiometry of the alkyne and the reaction conditions could allow for the selective synthesis of either the mono-alkynylated or di-alkynylated product. Studies on analogous di-halo substrates, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated that chemoselective Sonogashira couplings can be achieved, where the reaction occurs preferentially at the more reactive halide positions. researchgate.netrsc.org The steric hindrance around the bromine atoms in this compound would be a key factor influencing the relative rates of the first and second coupling events.

Other Palladium-Catalyzed Coupling Transformations

Beyond Heck and Sonogashira reactions, other palladium-catalyzed transformations can be utilized. The Suzuki-Miyaura coupling, which couples aryl halides with organoboron compounds, is a particularly powerful tool for forming C-C bonds. researchgate.net Research on the closely related substrate, 2,6-dibromoaniline (B42060), has demonstrated the feasibility of this reaction. A ligand-free, Pd(OAc)₂-catalyzed Suzuki reaction with various aryl boronic acids in aqueous DMF was shown to be effective. researchgate.net This protocol allowed for the synthesis of 2,6-bis(aryl)aniline derivatives in good to excellent yields, indicating that even with significant steric hindrance, double arylation is possible. researchgate.net This suggests a similar reactivity pattern could be expected for this compound.

Below is a table summarizing the results for the Suzuki coupling of 2,6-dibromoaniline with different aryl boronic acids, which serves as a model for the potential reactivity of this compound. researchgate.net

Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. wikipedia.org This reaction could be used to sequentially replace the bromine atoms with various amino groups, providing access to a wide range of substituted aniline derivatives. After a selective C-C coupling, the remaining C-Br bond could undergo a Buchwald-Hartwig reaction to create complex, unsymmetrically substituted products. acs.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer complementary pathways to those catalyzed by palladium, particularly for the formation of carbon-heteroatom bonds.

Intramolecular C-N Bond Formations (e.g., Benzimidazole (B57391) Synthesis)

This compound serves as a precursor for the synthesis of benzimidazole derivatives. researchgate.net The general strategy involves the initial transformation of the aniline into an N-aryl amidine, followed by a copper-catalyzed intramolecular C-N bond formation (Ullmann condensation). This cyclization step involves the coupling of the nitrogen of the amidine with one of the ortho-bromo substituents to form the imidazole (B134444) ring. organic-chemistry.orgcapes.gov.br

While the specific conditions for the cyclization starting directly from a derivative of this compound are part of a multi-step synthesis, the general methodology is well-established. researchgate.net Copper(I) or Copper(II) salts, often in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) and a base, are effective for promoting this type of intramolecular N-arylation. organic-chemistry.orgnih.gov The reaction often proceeds in good to excellent yields and is tolerant of a wide range of functional groups. organic-chemistry.org

Transformations Involving the Amino Group

The amino group of this compound is a key site for further functionalization. Its nucleophilicity is reduced by the electron-withdrawing effects of the para-trifluoromethyl group and, to a lesser extent, the ortho-bromo groups. However, it can still undergo several characteristic reactions of primary anilines.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is often used as a protecting group strategy or to introduce new functional moieties.

Diazotization: Treatment with a source of nitrous acid (e.g., NaNO₂ in strong acid) at low temperatures would convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. This provides a powerful route to introduce further diversity onto the aromatic ring.

These transformations allow the amino group to be used as a synthetic handle, enabling the conversion of this compound into a diverse array of more complex structures.

Derivatization and Condensation Reactions

Information regarding specific derivatization and condensation reactions involving this compound is not available in the reviewed literature. While related compounds such as 2,6-dibromo-4-nitroaniline (B165464) are known to undergo palladium-catalyzed cross-coupling reactions like the Suzuki reaction to form C-C bonds, specific examples and detailed findings for the trifluoromethyl analogue could not be located.

Amination Reactions

Detailed research findings on the amination reactions of this compound are not presently available. General methodologies such as the Buchwald-Hartwig amination are widely used for forming C-N bonds with aryl halides; however, specific applications of this reaction to this compound, including reaction conditions and outcomes, are not documented in the accessible scientific literature.

Radical Reactions and Photocatalytic Transformations

Investigations into Photocatalytic Dehalogenation Mechanisms

There is no specific information available in the searched literature concerning investigations into the photocatalytic dehalogenation mechanisms of this compound. While photocatalysis is a known method for the dehalogenation of various aryl halides, studies detailing the mechanisms, intermediates, and products for this specific compound have not been found.

Role As a Key Building Block in Advanced Organic Synthesis

Precursor in Pharmaceutical Chemistry and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, the utility of halogenated and trifluoromethyl-containing anilines is well-established. These structural motifs are often incorporated into molecules to enhance their biological activity, metabolic stability, and pharmacokinetic properties.

2,6-Dibromo-4-(trifluoromethyl)aniline is a foundational component in the synthesis of various biologically active compounds. The aniline (B41778) functional group provides a reactive site for forming amide, sulfonamide, and other critical linkages, while the dibromo-trifluoromethylphenyl portion of the molecule often forms the core structure of the final active ingredient. Research has focused on using similar aniline derivatives to create compounds with potential antibacterial and antifungal properties. chemimpex.com The synthesis of novel peptidomimetics and other complex organic molecules often relies on such fluorinated building blocks to impart specific biological functions. wur.nl The inclusion of the trifluoromethyl group is particularly significant as it can enhance properties like lipophilicity and binding affinity to biological targets.

The development of new drugs is a complex process that relies on a diverse palette of chemical intermediates to build libraries of potential therapeutic agents. This compound and its analogs are valuable starting materials in this process. nbinno.com The compound's structure allows medicinal chemists to systematically modify it to explore structure-activity relationships (SAR), which is a critical step in optimizing a drug candidate's efficacy and selectivity. The strategic introduction of fluorine-containing groups is a common strategy in rational drug design to modulate a molecule's biochemical and physical properties. nih.gov Aniline derivatives are fundamental in the synthesis of a wide range of therapeutic classes, and the specific substitution pattern of this compound makes it a candidate for creating novel compounds targeting various diseases.

The rational design of molecules that can modulate the activity of specific biological receptors is a cornerstone of modern drug discovery. Liver X Receptors (LXRs), which include subtypes LXRα and LXRβ, are nuclear receptors that play a key role in regulating cholesterol and lipid metabolism. researchgate.net Modulators of these receptors are of significant interest for treating conditions like atherosclerosis and other metabolic diseases. researchgate.netnih.gov

The design of potent and selective LXR modulators often involves creating complex molecular structures that can fit into the receptor's ligand-binding pocket. nih.gov Fluorinated compounds are frequently used in this context to fine-tune the electronic and steric properties of the modulator to achieve the desired biological effect. nih.govresearchgate.net A building block like this compound provides a rigid, well-defined chemical scaffold that chemists can elaborate upon to synthesize novel ligands. The dibromo substitution pattern offers predictable points for further chemical modification, while the trifluoromethyl group can contribute to favorable binding interactions within the receptor, making it a useful starting point for designing selective LXR modulators. nih.gov

Intermediate in Agrochemical Development

The unique properties of this compound also make it a highly valuable intermediate in the agrochemical sector. Its structure is integral to the synthesis of a variety of products designed to protect crops and improve agricultural yields.

This aniline derivative is a key component in the manufacturing of modern herbicides and pesticides. chemimpex.comgoogle.com Its structure is incorporated into the final active ingredients that provide crop protection. For instance, related compounds like 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) are crucial intermediates in the production of widely used insecticides. google.com The presence of both halogen and trifluoromethyl groups on the aniline ring contributes to the biological efficacy of the resulting agrochemicals. nih.gov Patents have described the use of the closely related 2,6-Dibromo-4-(trifluoromethoxy)aniline (B42295) in the synthesis of novel pyridylpyrazole acid derivatives for use as agricultural insecticides. chemicalbook.com

A prominent application of this class of compounds is in the synthesis of advanced fungicides. A structurally similar compound, 2,6-dibromo-4-(trifluoromethoxy)aniline, is a critical intermediate in the production of the fungicide Thifluzamide. google.com Thifluzamide is a broad-spectrum fungicide used to control a variety of diseases in crops like rice and potatoes. google.com

The synthesis pathway exemplifies how the aniline building block is used. In a key step, the amino group of 2,6-dibromo-4-(trifluoromethoxy)aniline is reacted with an activated carboxylic acid, such as an acyl chloride, to form a stable amide bond. This reaction directly incorporates the dibromo-trifluoromethoxyphenyl moiety into the final fungicidal molecule.

The table below details the principal reactants in a common synthesis route for Thifluzamide, illustrating the role of the substituted aniline as a core structural precursor.

| Reactant 1 | Reactant 2 | Product | Role of the Aniline Derivative |

| 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride | 2,6-dibromo-4-(trifluoromethoxy)aniline | Thifluzamide | Forms the core anilide structure of the final active ingredient. |

This synthetic strategy highlights the importance of 2,6-dibromo-substituted anilines as foundational building blocks for constructing complex and effective agrochemical agents.

Preparation of Pyridylpyrazole Acid Derivatives for Insecticides

This compound serves as a critical starting material in the synthesis of potent insecticides, particularly those belonging to the phenylpyrazole class. The general synthetic pathway leverages the aniline functional group for the construction of the core pyrazole (B372694) ring system. A prominent example of this class is Fipronil (B1672679), which utilizes the analogous compound 2,6-dichloro-4-(trifluoromethyl)aniline in its synthesis. researchgate.netresearchgate.net The dibromo variant is employed to create structurally similar derivatives with modulated insecticidal activities and properties.

The synthesis typically involves a multi-step process:

Diazotization: The primary amine group of this compound is converted into a diazonium salt using reagents like nitrosyl sulfuric acid. google.com

Cyclization: The resulting diazonium salt is reacted with a suitable coupling partner, such as a cyanopropionate derivative, to form the pyrazole ring. This step establishes the core heterocyclic structure of the insecticide. google.com

Functional Group Manipulation: Further chemical modifications are often performed on the pyrazole ring to introduce other desired functional groups, such as a trifluoromethylsulfinyl group, which is crucial for the bioactivity of many phenylpyrazole insecticides. researchgate.net

This synthetic strategy allows for the creation of a wide range of N-pyridylpyrazole and related derivatives. mdpi.comresearchgate.net The specific halogen (bromine instead of chlorine) and trifluoromethyl substituents on the phenyl ring are key toxophores that play a significant role in the molecule's interaction with the target site in insects, typically the GABA-gated chloride channel. researchgate.net

Application in Advanced Materials Science

The distinct electronic and physical properties conferred by the bromine and trifluoromethyl groups make this compound a valuable component in the field of materials science.

Formulation of Polymers and Coatings with Tailored Properties

The compound is a key precursor for the synthesis of high-performance fluorinated polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and desirable electrical properties. titech.ac.jpresearchgate.net The inclusion of fluorine, via the trifluoromethyl group, is a primary method for achieving low dielectric constants in polyimides, a crucial property for applications in microelectronics. titech.ac.jpresearchgate.net

The general synthesis involves converting the aniline into a diamine, which is then polymerized with a dianhydride. The process proceeds in two stages:

Formation of a poly(amic acid) (PAA) precursor solution. mdpi.com

Thermal or chemical imidization to form the final, robust polyimide film. mdpi.com

The bromine atoms on the aniline ring can impart additional benefits to the resulting polymer, such as enhanced flame retardancy and potential sites for cross-linking, allowing for further tailoring of the material's mechanical properties. Polyaniline-based composites are also investigated for use in anti-corrosion coatings, where the polymer matrix acts as a protective barrier. mdpi.com

Contributions to Liquid Crystal Technology through Analog Synthesis

Fluorinated compounds are integral to modern liquid crystal (LC) technology, particularly for vertical alignment (VA) displays that require materials with negative dielectric anisotropy. beilstein-journals.orgnih.gov Aniline derivatives are common building blocks for the synthesis of the rod-like molecules (mesogens) that constitute liquid crystal phases. nih.gov

Through a condensation reaction, this compound can be reacted with various substituted benzaldehydes to form Schiff bases (or anils). nih.govnih.gov The structure of such a resulting molecule is depicted in the table below.

| Reactant A | Reactant B | Resulting Core Structure |

| This compound | Substituted Benzaldehyde | Brominated/Fluorinated Schiff Base |

The strong dipole moments resulting from the C-F and C-Br bonds, and their orientation relative to the long axis of the molecule, are critical in controlling the bulk dielectric anisotropy of the liquid crystal material. beilstein-journals.orgbiointerfaceresearch.com By carefully selecting the substituents, chemists can fine-tune these properties to meet the exacting demands of advanced display technologies. biointerfaceresearch.com

Incorporation into Fluorinated Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov Fluorinated MOFs (F-MOFs) are a subclass that exhibits unique properties, such as hydrophobicity and specific gas adsorption capabilities, due to the presence of fluorine atoms on the organic linkers. rsc.org

This compound can serve as a precursor for the synthesis of specialized fluorinated dicarboxylate linkers. A plausible synthetic route involves converting the amine group into a carboxylic acid (for example, via a Sandmeyer reaction) and transforming the bromine atoms into additional carboxylate groups through methods like palladium-catalyzed carbonylation. The resulting 2,6-dicarboxy-4-(trifluoromethyl)benzene linker could then be reacted with metal salts to assemble a novel F-MOF. The trifluoromethyl groups decorating the pores of such a MOF would influence its framework flexibility and its selectivity for adsorbing molecules like carbon dioxide. nih.gov

Functionalization of Epoxy Compositions with Halogenated Amines

Aromatic amines are widely used as curing agents or hardeners for epoxy resins. The amine's hydrogen atoms react with the epoxide rings, leading to a highly cross-linked, three-dimensional polymer network with high strength and stability. This compound can function as a specialty curing agent. Its incorporation into an epoxy formulation would be expected to confer several desirable properties onto the final cured material:

Flame Retardancy: The high bromine content significantly enhances the fire-resistant properties of the epoxy.

Chemical Resistance: The halogen and trifluoromethyl groups create a chemically robust polymer network, resistant to solvents and corrosive agents.

The steric hindrance from the two bulky bromine atoms ortho to the amine group can also modulate the reactivity and curing kinetics of the epoxy system, providing control over the processing characteristics of the resin.

Utility in Ligand Design for Catalysis and Supramolecular Assemblies

The molecular architecture of this compound provides a foundational framework that is theoretically advantageous for the design of specialized ligands for catalysis and for the construction of supramolecular assemblies. The strategic placement of reactive and electronically influential functional groups on the aniline ring makes it a candidate for creating bespoke molecules with targeted properties.

The bromine atoms in the ortho positions to the amino group are key reactive sites. These positions are amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These synthetic methodologies allow for the introduction of a wide array of other functional groups, including aryl, alkynyl, and amino moieties. By carefully selecting the coupling partners, chemists can construct intricate ligand scaffolds. For instance, the introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors via these coupling reactions could yield bidentate or pincer-type ligands.

The trifluoromethyl group at the para position exerts a strong electron-withdrawing effect. This electronic influence is transmitted through the aromatic system and can significantly impact the properties of a ligand and, subsequently, the catalytic activity of its metal complex. For example, in a catalytic cycle, an electron-deficient ligand can enhance the electrophilicity of the metal center, potentially increasing its reactivity towards certain substrates.

In the realm of supramolecular chemistry, the combination of the amino group (a hydrogen bond donor) and the bromine atoms (potential halogen bond donors) offers possibilities for directing the self-assembly of molecules into larger, ordered structures. The defined stereochemistry and electronic nature of the molecule could be used to create specific intermolecular interactions, leading to the formation of predictable crystalline networks or other complex architectures.

Despite this theoretical potential, it is important to note that a review of current scientific literature does not yield specific, published examples of ligands or supramolecular structures that have been synthesized from this compound. The applications described are based on established principles of organic synthesis and ligand design, rather than on documented research findings for this particular compound.

Spectroscopic and Computational Investigations of 2,6 Dibromo 4 Trifluoromethyl Aniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of molecular compounds. For a substituted aniline (B41778) like 2,6-Dibromo-4-(trifluoromethyl)aniline, a multi-faceted approach employing various spectroscopic techniques is essential for a complete structural and electronic profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry and would appear as a single singlet. The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups and the electron-donating effect of the amine group. The protons of the amine (-NH₂) group would also produce a singlet, though its chemical shift can be variable and the peak shape can be broad due to quadrupole effects and chemical exchange.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Due to symmetry, four distinct signals are expected for the aromatic carbons and one for the trifluoromethyl carbon. The carbons attached to the bromine atoms (C2, C6) and the trifluoromethyl group (C4) would be significantly downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For the -CF₃ group, a single signal is expected, as all three fluorine atoms are equivalent. Its chemical shift provides a clear indication of the electronic environment of the trifluoromethyl group.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.5-7.8 | Singlet | Aromatic C-H (H3, H5) |

| ¹H | ~4.5-5.5 (variable) | Broad Singlet | Amine N-H |

| ¹³C | ~145 | Singlet | C1 (C-NH₂) |

| ¹³C | ~110 | Singlet | C2, C6 (C-Br) |

| ¹³C | ~135 | Singlet | C3, C5 (C-H) |

| ¹³C | ~125 (q) | Quartet | C4 (C-CF₃) |

| ¹³C | ~123 (q) | Quartet | -CF₃ |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. acs.org The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint. The total number of vibrational modes for a non-linear molecule like this compound, which has 17 atoms, can be calculated as 3N-6, resulting in 45 possible fundamental vibrations. youtube.com

Key expected vibrational frequencies include:

N-H Stretching: The amine group typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. These bands are often sharp in IR spectra.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands typically found in the 1450-1600 cm⁻¹ region. acs.org

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected around 1250-1350 cm⁻¹. materialsciencejournal.org

C-F Stretching: The trifluoromethyl group has strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region, arising from C-F stretching modes.

C-Br Stretching: The carbon-bromine stretching vibrations are found at lower frequencies, typically in the 500-650 cm⁻¹ range.

Computational studies on similar halogenated anilines help in the precise assignment of these vibrational modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3300 - 3500 | N-H Stretch | IR, Raman |

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman |

| 1550 - 1600 | Aromatic C=C Stretch & N-H Bend | IR, Raman |

| 1450 - 1500 | Aromatic C=C Stretch | IR, Raman |

| 1250 - 1350 | C-N Stretch | IR |

| 1100 - 1350 | C-F Stretch (asymmetric & symmetric) | IR |

| 500 - 650 | C-Br Stretch | IR, Raman |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₇H₄Br₂F₃N, with a molecular weight of approximately 318.93 g/mol . matrixscientific.com

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a characteristic triplet of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms. researchgate.net For this molecule, the fragmentation could involve:

Loss of a bromine atom: [M-Br]⁺

Loss of both bromine atoms: [M-2Br]⁺

Loss of the trifluoromethyl group: [M-CF₃]⁺

Loss of hydrogen cyanide (HCN) from the aniline ring structure.

Analysis of a similar compound, 2,6-Dibromo-4-methylaniline, shows a dominant molecular ion peak and subsequent loss of a bromine atom as a major fragmentation pathway. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Comments |

| ~317, 319, 321 | [C₇H₄⁷⁹Br₂F₃N]⁺, [C₇H₄⁷⁹Br⁸¹BrF₃N]⁺, [C₇H₄⁸¹Br₂F₃N]⁺ | Molecular ion (M⁺) peak cluster, 1:2:1 ratio |

| ~238, 240 | [M-Br]⁺ | Loss of one bromine atom |

| ~250 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| ~159 | [M-2Br]⁺ | Loss of two bromine atoms |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.

The aniline chromophore is modified by the presence of two bromine atoms and a trifluoromethyl group. These substituents can cause a shift in the absorption maxima (λmax) compared to unsubstituted aniline. Electron-withdrawing groups like -Br and -CF₃ can cause a hypsochromic (blue) shift, while the lone pair on the amino group causes a bathochromic (red) shift. The net effect will determine the final absorption spectrum. Studies on substituted anilines show characteristic absorption bands that are sensitive to the electronic nature of the substituents. nih.gov The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or ethanol.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.govnih.gov The parent this compound molecule is diamagnetic (no unpaired electrons) and therefore EPR silent.

However, EPR spectroscopy would be the ideal technique to characterize radical species derived from this molecule, such as its radical cation, which could be generated through chemical or electrochemical oxidation. researchgate.netnih.gov The oxidation would remove one electron from the highest occupied molecular orbital (HOMO), which is typically centered on the aniline nitrogen and the aromatic π-system.

The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H, ¹⁴N, and ¹⁹F). Analysis of these couplings would reveal the distribution of the unpaired electron's spin density across the molecule, offering deep insight into its electronic structure. researchgate.netdocumentsdelivered.com While direct EPR studies on this specific compound are not widely reported, the methodology is well-established for a vast range of aniline derivatives. documentsdelivered.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in a crystal lattice.

Based on these related structures, key features can be predicted:

Molecular Planarity: The benzene ring will be planar. The nitrogen atom of the amine group is expected to be nearly coplanar with the ring, though slight pyramidalization can occur. nih.gov

Bond Lengths and Angles: The C-Br, C-N, C-C, and C-F bond lengths and the angles within the benzene ring would be consistent with those of other substituted aromatic systems. Steric hindrance between the bulky bromine atoms and the amine group may cause slight distortions from ideal geometries.

Intermolecular Interactions: In the crystal lattice, molecules are likely to be linked by intermolecular hydrogen bonds of the N-H···Br or N-H···N type. researchgate.net Halogen bonding (Br···Br or Br···N interactions) and π-π stacking interactions between aromatic rings could also play a significant role in stabilizing the crystal packing. nih.gov

Table 4: Representative Crystallographic Data from a Related Compound (2,6-Dibromo-4-chloroaniline)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 13.3132 (7) | researchgate.net |

| b (Å) | 3.9387 (2) | researchgate.net |

| c (Å) | 16.5476 (9) | researchgate.net |

| β (°) | 112.318 (2) | researchgate.net |

| Key Interaction | N-H···Br Hydrogen Bonds | researchgate.net |

This data for a closely related analog illustrates the type of information obtained from an X-ray crystallographic study.

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of chemical compounds. By subjecting a material to a controlled temperature program, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on mass changes and heat flow, respectively.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a compound like this compound, TGA can reveal its thermal stability and decomposition profile. Typically, the thermal degradation of aromatic amines involves multiple steps. researchgate.net The analysis of aniline derivatives often shows an initial weight loss corresponding to the evaporation of volatile components like moisture, followed by one or more decomposition stages at higher temperatures. researchgate.netresearchgate.net

The thermal degradation of polymers containing amine side groups, for instance, has shown that decomposition can begin with the cleavage of side chains, followed by the degradation of the main polymer backbone at elevated temperatures. cnrs.fr For substituted s-triazine derivatives containing aniline moieties, thermal degradation has been observed to commence in the range of 240–350 °C. mdpi.com The specific decomposition temperatures and the percentage of mass loss at each stage are characteristic of the compound's structure and the strength of its chemical bonds.

A hypothetical TGA profile for this compound under an inert nitrogen atmosphere might exhibit an initial stable region, followed by a significant weight loss event corresponding to the volatilization or decomposition of the molecule. The presence of heavy bromine atoms and the stable trifluoromethyl group would influence the specific temperature at which degradation occurs.

Interactive Table 1: Representative TGA Data for an Aromatic Amine

This table illustrates a possible multi-stage decomposition pattern that could be observed for a compound like this compound.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 1 | 50-120 | ~1% | Loss of adsorbed moisture/solvent |

| 2 | 250-380 | ~98% | Main decomposition/volatilization of the compound |

| - | >800 | ~1% | Final char residue |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the thermal properties of materials, such as melting point (Tm) and glass transition temperature (Tg). researchgate.netresearchgate.net

For a crystalline solid like this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. This peak represents the energy absorbed by the sample to transition from a solid to a liquid state. The temperature at the peak of this endotherm is taken as the melting temperature (Tm). Some aniline derivatives have also been studied using DSC to understand their thermal behavior. researchgate.net The presence of substituents on the aniline ring can significantly impact the melting point and other thermal transitions. mdpi.com If the material were amorphous or semi-crystalline, a step-like change in the baseline, known as the glass transition, might also be observed. researchgate.net

Interactive Table 2: Expected Thermal Transitions for this compound by DSC

This table outlines the primary thermal event expected for this crystalline compound.

| Thermal Event | Description | Expected Temperature Range (°C) |

| Melting (Tm) | Endothermic transition from solid to liquid phase. | 36-41 |

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. For aromatic compounds like this compound, CV can provide insights into both oxidation and reduction processes.

The electrochemical oxidation of aniline and its derivatives typically occurs at the nitrogen atom, initiating a one-electron transfer to form a radical cation. nih.gov The potential at which this oxidation occurs is highly dependent on the nature and position of substituents on the aromatic ring. tsijournals.comrsc.orgumn.edu Electron-withdrawing groups, such as the trifluoromethyl and bromine substituents in the target molecule, are expected to make the amine group more difficult to oxidize, shifting the anodic peak potential to more positive values compared to unsubstituted aniline. The oxidation process for some substituted anilines can be complex, sometimes leading to the formation of films on the electrode surface, which can alter the electrochemical response over multiple cycles. ijcrt.org

On the other hand, the presence of carbon-bromine bonds introduces sites for electrochemical reduction. Aryl halides can be reduced at a cathode, leading to the cleavage of the carbon-halogen bond. proquest.comresearchgate.net The potential required for this reduction depends on the specific halide and the electronic environment of the aromatic ring. researchgate.net It is common for aryl bromides to be reduced at negative potentials. chemrxiv.orgnih.gov Therefore, a cyclic voltammogram of this compound would be expected to show at least one irreversible anodic peak corresponding to the oxidation of the amine group and one or more irreversible cathodic peaks related to the reductive cleavage of the two C-Br bonds.

Interactive Table 3: Predicted Electrochemical Events for this compound

This table summarizes the redox processes that are anticipated to be observable via cyclic voltammetry.

| Process | Type | Expected Potential Range (vs. reference) | Description |

| Amine Oxidation | Anodic (Oxidation) | Positive | Irreversible one-electron oxidation of the -NH2 group. |

| C-Br Bond Reduction | Cathodic (Reduction) | Negative | Irreversible cleavage of the carbon-bromine bonds. |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful framework for investigating molecular properties at the atomic level, complementing and guiding experimental research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can predict a wide range of properties for this compound, including its optimized molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential maps. kashanu.ac.ir The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and electronic transitions of the molecule. mdpi.com

Furthermore, DFT is extensively used to calculate harmonic vibrational frequencies. mdpi.com These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. asianpubs.orgresearchgate.net For this compound, DFT can predict the characteristic vibrational modes associated with its functional groups, such as the N-H stretching and bending modes of the amine group, the C-F stretching modes of the trifluoromethyl group, and the C-Br stretching modes. asianpubs.org Comparing calculated frequencies with experimental spectra helps in the definitive assignment of vibrational bands. nih.gov

Interactive Table 4: Representative Calculated Vibrational Frequencies (DFT) for Key Functional Groups

This table presents typical wavenumber ranges for the vibrational modes expected in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amine (-NH₂) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Amine (-NH₂) | Scissoring (Bending) | 1590-1650 |

| Trifluoromethyl (-CF₃) | Symmetric & Asymmetric Stretching | 1100-1400 |

| Carbon-Bromine (C-Br) | Stretching | 500-650 |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, key conformational features would include the orientation of the amine group's hydrogen atoms relative to the bulky ortho-bromine substituents and the rotational position of the trifluoromethyl group. The most stable conformation is determined by a balance of steric and electronic effects. researchgate.net Computational methods can be used to calculate the potential energy surface for these rotations, identifying the lowest energy (most stable) conformers. colostate.eduaip.org

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemrxiv.org An MD simulation of this compound, typically in a solvent box, would model the motions of the molecule, including bond vibrations, angle bending, and torsional rotations, as well as its interactions with surrounding solvent molecules. rsc.org Such simulations provide insights into the molecule's flexibility, solvation properties, and how it explores different conformational states in a solution environment. mdpi.com This is particularly useful for understanding how the molecule might interact with other species in a realistic chemical system.

Prediction of Reactivity, Regioselectivity, and Mechanistic Pathways

The reactivity, regioselectivity, and mechanistic pathways of this compound are governed by the electronic and steric effects of its substituents: the amino (-NH₂), bromo (-Br), and trifluoromethyl (-CF₃) groups. Computational and theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in elucidating these aspects by analyzing the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces.

Reactivity Predictions:

Regioselectivity:

The positions of electrophilic and nucleophilic attacks on the this compound ring can be predicted by considering the directing effects of the substituents.

Electrophilic Aromatic Substitution: The amino group is a strong ortho-, para- director. In this compound, the ortho positions (C2 and C6) are already substituted with bromine atoms. Therefore, electrophilic attack is predicted to occur at the positions meta to the amino group (C3 and C5), which are also ortho to the trifluoromethyl group and meta to the bromine atoms. The directing effects of the substituents are summarized in the table below.

| Position | Directing Effect of -NH₂ | Directing Effect of -Br (at C2) | Directing Effect of -Br (at C6) | Directing Effect of -CF₃ | Overall Predicted Outcome for Electrophilic Attack |

| C3 | Meta | Ortho | Para | Ortho | Favorable |

| C5 | Meta | Para | Ortho | Ortho | Favorable |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) is generally favored by strong electron-withdrawing groups. The trifluoromethyl group and the bromine atoms make the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. The most likely sites for nucleophilic attack are the carbon atoms bearing the bromine atoms (C2 and C6), as bromine can act as a leaving group. The strong electron-withdrawing nature of the trifluoromethyl group at the para position further activates these positions towards nucleophilic attack.

Mechanistic Pathways:

The mechanistic pathways for reactions involving this compound can be inferred from studies on related compounds.

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution is expected to proceed through the formation of a resonance-stabilized carbocation intermediate (arenium ion). The attack of an electrophile at the C3 or C5 position would lead to the formation of a sigma complex, which then loses a proton to restore aromaticity.

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution at the C2 or C6 positions, the reaction would likely follow the SₙAr mechanism. This involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, a resonance-stabilized anionic intermediate. Subsequent departure of the bromide ion restores the aromaticity of the ring. Computational studies on similar systems can provide insights into the energy barriers of these steps and the stability of the intermediates.

Reactions involving the Amino Group: The amino group can also participate in various reactions, such as diazotization followed by Sandmeyer or related reactions. These reactions would proceed through the formation of a diazonium salt intermediate.

Further detailed computational studies, including transition state analysis and reaction coordinate mapping, would be necessary to provide more quantitative predictions about the reactivity, regioselectivity, and specific mechanistic pathways for reactions involving this compound.

Structure Property and Structure Activity Relationships of 2,6 Dibromo 4 Trifluoromethyl Aniline Analogs

Impact of Halogen and Trifluoromethyl Substituents on Molecular Reactivity

The molecular reactivity of aniline (B41778) derivatives is governed by the electronic nature of the substituents on the aromatic ring. In 2,6-dibromo-4-(trifluoromethyl)aniline, both the halogen (bromine) and the trifluoromethyl (-CF3) groups are strongly electron-withdrawing. The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal chemistry, significantly increasing the lipophilicity and metabolic stability of molecules. mdpi.com This strong inductive effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted aniline.

The two bromine atoms at the ortho positions further deactivate the ring through their inductive electron-withdrawing effects. Consequently, the nucleophilicity of the amino group is substantially reduced. However, this electronic modulation can be harnessed to control reactivity. For instance, in certain reactions, the solvent can play a crucial role in altering this reactivity. Studies have shown that hexafluoroisopropanol (HFIP) can form a hydrogen bonding network with both the aniline and a trifluoromethylating reagent. rsc.orgresearchgate.net This interaction alters the electronic environment, enabling unique transformations and promoting selective functionalization that might otherwise be suppressed due to the deactivated nature of the aniline ring. rsc.orgresearchgate.net The presence of halogens like chlorine and bromine on an aromatic ring can also impact biological activity by creating local electronic attractions or repulsions that influence interactions with target proteins. mdpi.com

Electronic and Steric Effects Influencing Regioselectivity in Coupling Reactions

Regioselectivity, or the control of the position of chemical bond formation, is a critical aspect of synthesizing complex molecules. In analogs of this compound, both electronic and steric factors dictate the outcome of coupling reactions.

Electronic Effects: The amino group is a strong ortho, para-directing group for electrophilic aromatic substitution. However, the potent electron-withdrawing nature of the trifluoromethyl group at the para position deactivates the ring, particularly at the positions ortho and para to it. This electronic push-pull dynamic influences where incoming reagents will react.